molecular formula C28H38N4O3S B13828560 (1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13828560
M. Wt: 510.7 g/mol
InChI Key: QEWPJJKHHCTRAZ-NZJLJWDESA-N
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Description

(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[2.2.1]heptane ring system, a benzothiazole moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, including the formation of the bicyclo[2.2.1]heptane ring, the introduction of the benzothiazole moiety, and the coupling with the piperazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as chemical vapor deposition (CVD) and continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a

Properties

Molecular Formula

C28H38N4O3S

Molecular Weight

510.7 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI Key

QEWPJJKHHCTRAZ-NZJLJWDESA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Canonical SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Origin of Product

United States

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